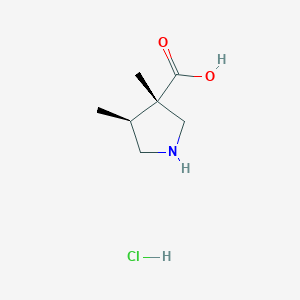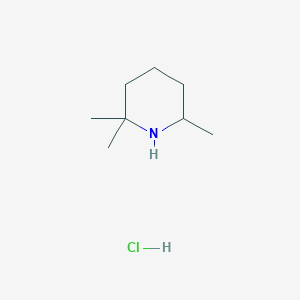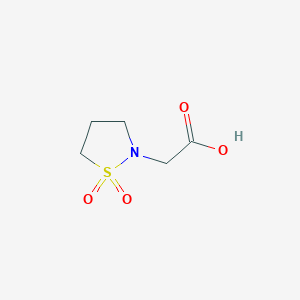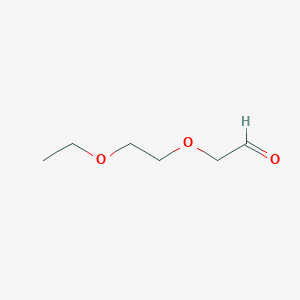
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through reactions involving amino acids or their derivatives . The synthesis often involves complex reactions including diastereoselective epoxidation .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 3,4-dimethyl indicates that there are methyl groups attached to the 3rd and 4th carbon atoms of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in metal-catalyzed reactions, or as building blocks in the synthesis of natural products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have high boiling points due to the presence of the polar amine group .科学的研究の応用
Coordination Polymers and Framework Structures : Research on coordination polymers of lanthanide metals, using similar carboxylic acid derivatives, has shown the formation of unique 3D metal-organic framework structures. These frameworks demonstrate intricate bonding patterns, indicating potential applications in materials science for constructing novel molecular architectures (Ghosh & Bharadwaj, 2005).
Structural and Conformational Studies : The structural and conformational analysis of certain carboxylic acid hydrochlorides, closely related to the compound , has been carried out using techniques like X-ray diffraction and NMR spectroscopy. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds (Burgos et al., 1992).
Hydrogen Bonding and Molecular Self-Assembly : Investigations into hydrogen bonding patterns in derivatives of carboxylic acids have provided insights into the formation of hydrogen-bonded dimers and polymers. These findings are significant for the development of self-assembling molecular systems, which have applications in nanotechnology and materials science (Senge et al., 2005).
Photophysical Properties : Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids have explored their photophysical properties. This research is relevant for the development of new materials with specific optical properties, potentially useful in sensors and optoelectronics (Sivakumar et al., 2011).
Synthesis and Characterization : The synthesis and characterization of chloroalkylsilatrane carboxylic acids, which share structural similarities with the compound , have been reported. This research provides valuable information on synthetic methods and chemical properties of such compounds, useful in various chemical synthesis applications (Lu et al., 1995).
Catalytic Applications : Research on pyridine hydrochlorides as catalysts for acylation reactions suggests potential catalytic applications for related compounds. Understanding the reaction mechanisms and efficiencies of such compounds can lead to their application in organic synthesis and industrial processes (Liu et al., 2014).
将来の方向性
特性
IUPAC Name |
(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHDDJAMXMLBGC-HCSZTWNASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2973786.png)



![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)




![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)